3-(Hydroxymethyl)oxetan-3-ol

Descripción general

Descripción

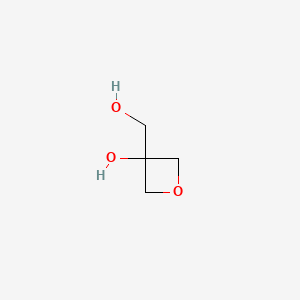

3-(Hydroxymethyl)oxetan-3-ol is an organic compound with the molecular formula C4H8O3. It is a four-membered ring structure containing an oxetane ring with a hydroxymethyl group attached to the third carbon.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)oxetan-3-ol typically involves the oxidation of propylene oxide to produce 3-hydroxy-3-methoxypropanol, followed by an acid-catalyzed or base-catalyzed ring-opening reaction to form the oxetane ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient catalysts to enhance yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Hydroxymethyl)oxetan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and other reduced derivatives.

Substitution: Substituted oxetane derivatives.

Aplicaciones Científicas De Investigación

Bioisosteric Properties

The oxetane ring in 3-(Hydroxymethyl)oxetan-3-ol serves as a bioisostere for carbonyl groups and carboxylic acids. This characteristic allows it to mimic these functional groups while potentially improving metabolic stability and solubility. Recent studies have demonstrated that oxetanes can replace carboxylic acid moieties in drug candidates, leading to compounds with enhanced pharmacokinetic profiles and reduced toxicity .

Table 1: Comparison of Bioisosteric Properties

| Property | Carboxylic Acid | This compound |

|---|---|---|

| pKa | Higher | Lower |

| Aqueous Solubility | Moderate | Higher |

| Lipophilicity | High | Moderate |

| Metabolic Stability | Variable | Improved |

Drug Discovery

Recent research highlights the incorporation of oxetane motifs into drug candidates to improve their efficacy and safety profiles. For instance, oxetane derivatives have been evaluated for their activity against cyclooxygenase enzymes, suggesting potential applications as anti-inflammatory agents . Notably, several clinical candidates featuring oxetanes are currently undergoing trials for various diseases, including cancer and autoimmune disorders .

Synthesis of Oxetanes

The synthesis of this compound can be achieved through various methods, including the opening of epoxide precursors and subsequent ring closure reactions. These synthetic strategies allow for the generation of diverse oxetane derivatives that can be utilized in further chemical transformations .

Table 2: Synthetic Methods for Oxetane Derivatives

| Method | Description |

|---|---|

| Epoxide Opening | Reaction of epoxy compounds with nucleophiles |

| Electrophilic Reactions | Formation of oxetanes through electrophilic attack |

| Ring Closure | Cyclization reactions to form oxetane structures |

Utility in Organic Synthesis

Oxetanes are valuable intermediates in organic synthesis due to their ability to undergo various transformations, including nucleophilic substitutions and cycloadditions. The strained nature of the oxetane ring facilitates these reactions, making them suitable for constructing complex molecular architectures .

Case Study: Anti-inflammatory Agents

In one study, this compound derivatives were synthesized and evaluated for their inhibitory activity against cyclooxygenase enzymes. The results indicated that these compounds could serve as effective dual inhibitors, showcasing their potential application in developing new anti-inflammatory drugs .

Case Study: Antiviral Compounds

Another research effort focused on synthesizing oxetane derivatives with antiviral properties. The findings suggested that modifications to the oxetane structure could enhance the efficacy against viral targets, highlighting the versatility of this compound in therapeutic applications .

Mecanismo De Acción

The mechanism of action of 3-(Hydroxymethyl)oxetan-3-ol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The compound’s unique ring structure also allows it to participate in various chemical transformations, making it a versatile building block in synthetic chemistry .

Comparación Con Compuestos Similares

- 3-Methyl-3-oxetanemethanol

- 3-Hydroxy-3-hydroxymethyloxetane

- 3-Oxetanemethanol

Comparison: Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and industrial applications .

Actividad Biológica

3-(Hydroxymethyl)oxetan-3-ol, with the molecular formula C4H8O3, is an organic compound belonging to the oxetane family. Its unique four-membered ring structure, featuring a hydroxymethyl group, has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications.

Target Interactions

Oxetanes are known to interact with various biological targets due to their structural properties. This compound can engage in ring-opening reactions, which are crucial for its biological activity. These reactions allow it to participate in diverse biochemical pathways, influencing enzyme activity and cellular processes .

Biochemical Pathways

The compound has been shown to interact with enzymes involved in epoxide ring-opening reactions. For instance, it can act as an inhibitor or activator depending on the context of the reaction. Its role in cellular metabolism and gene expression is significant, as it affects cell signaling pathways that are vital for maintaining cellular homeostasis .

Cellular Effects

Influence on Cell Function

Studies have indicated that this compound can modulate various cellular activities. It has been observed to influence the production of signaling molecules such as prostaglandins through the inhibition of cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways. This modulation can have implications for inflammatory responses and other physiological processes .

Dose-Dependent Effects

The biological effects of this compound are dose-dependent. Lower doses may exhibit beneficial effects, while higher concentrations could lead to toxicity. Research indicates that careful dosage is crucial when considering its application in therapeutic contexts .

Table 1: Biological Activity Overview

Case Studies

-

Evaluation of Oxetan Derivatives

A study evaluated the effects of oxetan derivatives, including this compound, on COX and LOX pathways in RBL-1 cells. The results demonstrated significant inhibition of these pathways, suggesting potential anti-inflammatory properties . -

Synthesis and Applications in Drug Design

Research has explored the synthesis of oxetane derivatives as potential replacements for carboxylic acids in drug molecules. The unique hydrogen bonding capacity of the hydroxyl moiety enhances the pharmacological profile of compounds containing oxetane structures .

Propiedades

IUPAC Name |

3-(hydroxymethyl)oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-1-4(6)2-7-3-4/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRBHJADIOFJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693532 | |

| Record name | 3-(Hydroxymethyl)oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16563-93-2 | |

| Record name | 3-(Hydroxymethyl)oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.